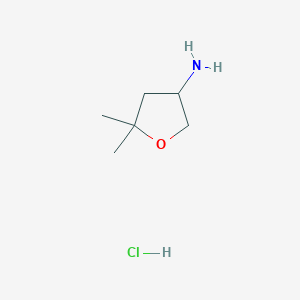

![molecular formula C12H7Cl2N3O2S B2479017 N-(4,5-二氯苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺 CAS No. 946286-95-9](/img/structure/B2479017.png)

N-(4,5-二氯苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗炎应用

该化合物在抗炎研究中显示出巨大潜力。它已被评估其抑制环氧合酶 (COX) 酶的能力,这些酶在炎症过程中起着至关重要的作用。 研究表明,该化合物的衍生物可以有效抑制 COX-1 和 COX-2 酶,从而减少炎症并为开发新的抗炎药物提供基础 .

抗菌活性

N-(4,5-二氯苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺已被研究其抗菌特性。它对多种细菌和真菌病原体显示出有效性。 这使其成为开发新的抗菌剂的有希望的候选者,特别是在抗生素耐药性不断上升的情况下 .

抗肿瘤和细胞毒性活性

研究表明该化合物具有抗肿瘤和细胞毒性活性。它已被测试针对各种癌细胞系,显示出抑制细胞增殖和诱导细胞凋亡的潜力。 这表明其在癌症研究和潜在治疗应用中的实用性 .

神经保护作用

该化合物也因其神经保护作用而被研究。它在保护神经元免受氧化应激和其他神经毒性损伤方面显示出希望。 这使其成为研究治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物 .

抗病毒应用

N-(4,5-二氯苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺已被探索其抗病毒特性。它已证明对某些病毒具有活性,使其成为开发抗病毒药物的潜在候选者。 这在出现新的病毒感染的情况下尤其重要 .

抗氧化特性

该化合物已被评估其抗氧化特性。 它已显示出清除自由基和减少氧化应激的能力,这有利于预防细胞损伤和各种氧化应激相关的疾病 .

抗惊厥活性

研究还集中在该化合物的抗惊厥特性上。它已在各种癫痫模型中进行测试,并显示出减少癫痫发作活性的潜力。 这表明它可能应用于开发新的抗惊厥药物 .

抗糖尿病潜力

初步研究表明该化合物可能具有抗糖尿病特性。 它已被证明可以影响葡萄糖代谢和胰岛素敏感性,使其成为研究糖尿病治疗的潜在候选者 .

这些多样的应用突出了该化合物在各个科学研究领域的通用性和潜力。每个应用都为进一步研究和开发开辟了新的途径。

作用机制

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been reported to exhibit antibacterial activity .

Mode of Action

It is known that thiazole derivatives can interact with their targets and induce changes in cellular processes . For instance, some thiazole derivatives have been found to up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes and proteins

Cellular Effects

Benzothiazole derivatives have been reported to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2S/c1-5-4-7(19-17-5)11(18)16-12-15-10-8(20-12)3-2-6(13)9(10)14/h2-4H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWFKXUWBFCTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate](/img/structure/B2478938.png)

![7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2478939.png)

![1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride](/img/structure/B2478941.png)

![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2478952.png)

![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)